![molecular formula C16H15N3O2S B2553128 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide CAS No. 946305-41-5](/img/structure/B2553128.png)
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide
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Description
Synthesis Analysis
The synthesis of similar compounds, such as 5H-thiazolo[3,2-a]pyrimidin-5-ones, involves a thiophene ring closure . The first step is the synthesis of S-alkylated derivatives by the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides .Molecular Structure Analysis
The molecular structure of this compound includes a thiazolo[3,2-a]pyrimidin-6-yl group attached to a 2-methylbenzamide group. The presence of these functional groups may influence the compound’s reactivity and potential applications.Chemical Reactions Analysis
While specific chemical reactions involving “N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide” are not available, similar compounds such as 5H-thiazolo[3,2-a]pyrimidin-5-ones have been synthesized through reactions involving thiophene ring closure .Scientific Research Applications
- Thiazolo[3,2-a]pyrimidine derivatives, including those with 2-substituted moieties, exhibit high antitumor activity . Researchers have demonstrated the potential of this compound class in combating cancer cells.
- These compounds have also shown antibacterial activity. Their ability to inhibit bacterial growth makes them promising candidates for developing new antibiotics .
- Thiazolo[3,2-a]pyrimidine derivatives possess anti-inflammatory properties . This compound class may help mitigate inflammation-related diseases.
- Researchers have modified the thiazolo[3,2-a]pyrimidine scaffold to optimize interactions with biological targets, including enzymes and receptors .
Antitumor Activity
Antibacterial Properties
Anti-Inflammatory Effects
Drug Design and Optimization
Catalysis and Functionalization
properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-6-4-5-7-12(9)14(20)18-13-11(3)17-16-19(15(13)21)10(2)8-22-16/h4-8H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGVFUPOVHFEGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide |
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